Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane
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Overview
Description
Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane is a complex organosilicon compound. It features a silane group bonded to a phenyl ring, which is further substituted with a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane typically involves multiple steps:
Formation of the Phenylboronic Ester: The initial step involves the reaction of phenylboronic acid with pinacol to form the phenylboronic ester.
Introduction of the Silane Group: The phenylboronic ester is then reacted with trimethylsilylacetylene under palladium-catalyzed conditions to introduce the silane group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Coupling Reactions: The boronic ester moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often employed in the final coupling step.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Major Products
Aryl-Substituted Silanes: Formed through substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-silicon bonds.
Mechanism of Action
The mechanism of action of Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane primarily involves its reactivity at the silicon and boron centers. The silicon center can undergo nucleophilic attack, while the boron center can participate in transmetalation reactions during coupling processes. These reactions facilitate the formation of new carbon-carbon and carbon-silicon bonds, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane): Similar structure but with an ethynyl group instead of an ethoxy group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains the same boronic ester moiety but lacks the silane group.
Uniqueness
Trimethyl(2-((1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethoxy)methoxy)ethyl)silane is unique due to its combination of a silane group and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C20H35BO4Si |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
trimethyl-[2-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethoxymethoxy]ethyl]silane |
InChI |
InChI=1S/C20H35BO4Si/c1-16(23-15-22-13-14-26(6,7)8)17-9-11-18(12-10-17)21-24-19(2,3)20(4,5)25-21/h9-12,16H,13-15H2,1-8H3 |
InChI Key |
OESGFEGJIMHXPU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)OCOCC[Si](C)(C)C |
Origin of Product |
United States |
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